molecular formula C6H5F2NO3 B2809245 Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate CAS No. 1627894-72-7

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B2809245
CAS No.: 1627894-72-7
M. Wt: 177.107
InChI Key: OOUMYYCQUBXUDD-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that features a difluoromethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxazole derivatives, while substitution reactions can produce a wide range of functionalized oxazole compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Properties

IUPAC Name

methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMYYCQUBXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of copper(II) bromide (5.95 g, 26.6 mmol) in DCM (50 ml) was added hexamethylenetetramine (3.73 g, 26.6 mmol, Aldrich) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (4.0 ml, 26.8 mmol, Aldrich). After 20 min a solution of methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate (1.59 g, 8.88 mmol) in DCM (5 mL) was added and the reaction mixture was allowed to warm to rt and stirred for 2 h. The mixture was filtered and the filtrate was concentrated to dryness. The residue was partitioned between EtOAc and 1:1 satd NH4Cl-conc NH4OH. The aqueous layer was extracted with EtOAc (3×) and the combined organic layers were washed consecutively with 1:1 satd NH4Cl-conc NH4OH (1×), 10% citric acid (1×), satd NaHCO3 (1×) and brine (1×). The organic layer was dried over MgSO4. The filtrate was purified by silica gel flash chromatography, eluting with 25% EtOH/EtOAc:hexanes (0:1→1:0) to give 708 mg (45%) of a white crystalline solid. MS m/z=178 [M+H]+. Calculated for C6H5F2NO3:177.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(difluoromethyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
1.59 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
copper(II) bromide
Quantity
5.95 g
Type
catalyst
Reaction Step Four

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